GLS1 Inhibitory Potency: Class‑Level SAR Projection for the 2‑Methoxyphenylacetyl Analog
In a systematic SAR exploration of 2‑(1‑(1,3,4‑thiadiazol‑2‑yl)piperidin‑4‑yl)ethan‑1‑ol analogs, the optimized compound 24y (direct C‑linked thiadiazole‑piperidine) exhibited an IC₅₀ of 68 nM against GLS1 kinase and >220‑fold selectivity over GLS2 [1]. The target compound differs from 24y in two critical features: (i) an ether oxygen linker to the thiadiazole ring, which increases the electron density on the heterocycle and extends the hydrogen‑bond network; (ii) a 2‑methoxyphenylacetyl group that adds a second methoxy‑mediated interaction site. In the same series, modifying the N‑acyl substituent alone changed potency by 5‑ to 50‑fold [1]. By class‑level inference, the target compound is projected to possess GLS1 inhibitory activity in the sub‑micromolar range, though direct experimental verification is not yet available.
| Evidence Dimension | GLS1 inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | No direct IC₅₀ data publicly available; projected sub‑μM to low‑μM based on SAR trend |
| Comparator Or Baseline | Compound 24y (Yang et al. 2022): IC₅₀ = 68 nM, >220‑fold selectivity over GLS2 [1] |
| Quantified Difference | Not quantifiable without direct measurement; SAR trend suggests potency within 1-log unit of 24y |
| Conditions | GLS1 enzymatic assay (recombinant human GLS1 kinase); cell-free system [1] |
Why This Matters
GLS1 is a validated oncology target, and procurement of a compound with strong structural analogy to a proven 68 nM inhibitor provides a rational starting point for hit-to-lead campaigns.
- [1] Yang T, Tian Y, Yang Y, Yang Z, Chen L. Design, synthesis, and pharmacological evaluation of 2-(1-(1,3,4-thiadiazol-2-yl)piperidin-4-yl)ethan-1-ol analogs as novel glutaminase 1 inhibitors. Eur J Med Chem. 2022;243:114748. doi:10.1016/j.ejmech.2022.114748. View Source
